Methylbiuret

説明

Methylbiuret, specifically referred to as N,N'-diphenyl-N'-methylbiuret in the literature, is a substituted biuret derivative with structural formula C15H16N3O2. It is synthesized via the reaction of platinum complexes (e.g., [PtCl2(COD)]) with phenyl isocyanate in dichloromethane, followed by hydrochloric acid treatment to yield the pure compound . Characterization employs ¹H/¹³C NMR spectroscopy, elemental analysis, and electrospray mass spectrometry (ESMS). Key spectroscopic features include:

- ¹H NMR: A phenyl-to-methyl ratio of 2:1 and NH-to-methyl ratio consistent with the absence of adjacent NH and methyl groups.

- ¹³C NMR: A carbonyl resonance at 154.2 ppm (free compound) or 156.4 ppm (platinum complex), reflecting reduced steric strain in its six-membered metallacyclic structure compared to four-membered precursors (e.g., starting material at 173.8 ppm) .

特性

CAS番号 |

6937-91-3 |

|---|---|

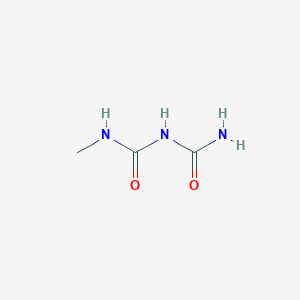

分子式 |

C3H7N3O2 |

分子量 |

117.11 g/mol |

IUPAC名 |

1-carbamoyl-3-methylurea |

InChI |

InChI=1S/C3H7N3O2/c1-5-3(8)6-2(4)7/h1H3,(H4,4,5,6,7,8) |

InChIキー |

ARXFNPUIMZCMPW-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)NC(=O)N |

製品の起源 |

United States |

類似化合物との比較

N-Methyl-N'-phenylurea

Structure : Lacks the biuret backbone, featuring a single urea moiety with methyl and phenyl substituents.

Key Differences :

- Splitting in ¹H NMR : The methyl group in N-methyl-N'-phenylurea exhibits splitting due to proximity to NH, absent in methylbiuret .

- Carbonyl Shift : The urea carbonyl resonates at ~160–165 ppm, higher than this compound’s 154.2 ppm, reflecting differences in conjugation and steric effects.

- Reactivity : this compound’s six-membered metallacyclic structure enables unique insertion reactions (e.g., with phenyl isocyanate), whereas N-methyl-N'-phenylurea lacks such reactivity due to its simpler framework.

Biuret (H₂N–CO–NH–CO–NH₂)

Structure : A symmetrical molecule with two urea units.

Key Differences :

- Substituents : Biuret lacks aromatic (phenyl) or alkyl (methyl) groups, leading to distinct solubility and reactivity. This compound’s phenyl groups enhance lipophilicity.

- NMR Profile : Biuret’s NH protons resonate at ~5–6 ppm (broad), while this compound’s NH signals are downfield-shifted (~8–9 ppm) due to conjugation with phenyl groups .

Trifluoroacetamide Derivatives

Structure : Contain electron-withdrawing trifluoromethyl groups (e.g., trifluoroacetamide, 2a-u) .

Key Differences :

- Electronic Effects : Trifluoromethyl groups induce strong electron-withdrawing effects, shifting carbonyl resonances upfield (~165–170 ppm) compared to this compound’s 154.2 ppm .

- Applications : Trifluoroacetamides are often used in pharmaceuticals for metabolic stability, whereas this compound’s applications are more niche, focusing on metallacyclic chemistry .

Comparative Data Table

Research Findings and Implications

- Steric vs. Electronic Effects : this compound’s upfield carbonyl shift (173.8 ppm → 154.2 ppm) upon metallacycle formation highlights steric relief as a dominant factor over electronic effects .

- Functional Group Influence : Phenyl groups in this compound enhance stability and enable crystallization control via π-π stacking, unlike N-methyl-N'-phenylurea .

- Analytical Challenges: Differentiation of this compound from similar compounds requires advanced NMR and ESMS, as noted in analytical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。